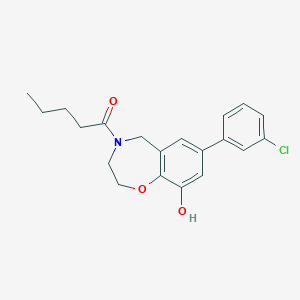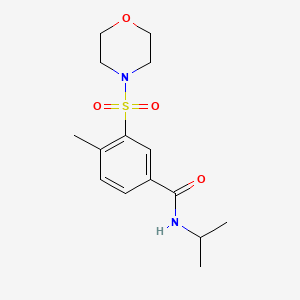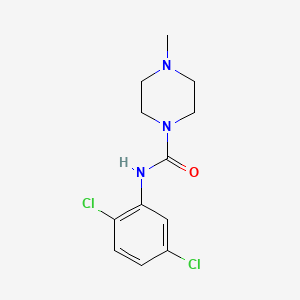
7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol, also known as CP-122,288, is a chemical compound that has been studied for its potential use in treating various neurological disorders. This compound belongs to the class of benzoxazepines and has been found to have a unique mechanism of action. In
Mecanismo De Acción
7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol binds to the sigma-1 receptor in the brain, which is a unique receptor that is involved in regulating various neurotransmitter systems. This receptor is located in the endoplasmic reticulum of cells and is involved in regulating calcium signaling, protein folding, and other cellular processes. By modulating the activity of this receptor, this compound can affect the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. This can lead to changes in mood, behavior, and other physiological processes.
Biochemical and Physiological Effects
This compound has been found to have significant effects on mood and behavior in animal studies. It has been shown to reduce anxiety-like behaviors in rats and mice and to improve cognitive function in various animal models of cognitive impairment. It has also been found to have antidepressant-like effects in animal models of depression. These effects are thought to be due to the modulation of various neurotransmitter systems by this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol in lab experiments is its unique mechanism of action. This compound has been found to modulate the activity of the sigma-1 receptor, which is a relatively understudied receptor in neuroscience. This provides an opportunity to explore new pathways and mechanisms involved in regulating mood and behavior. However, one of the limitations of using this compound is its relatively low potency compared to other drugs that target the sigma-1 receptor. This can make it difficult to achieve significant effects at low doses and may limit its use in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on 7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol. One area of focus could be on developing more potent analogs of this compound that can achieve significant effects at lower doses. Another area of focus could be on exploring the role of the sigma-1 receptor in various neurological disorders and identifying new therapeutic targets for drug development. Additionally, more research is needed to understand the long-term effects of this compound on brain function and behavior, as well as its potential for abuse and addiction.
Métodos De Síntesis
7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol can be synthesized using a multi-step process that involves the reaction of 3-chlorophenylacetic acid with pentanoyl chloride, followed by the reaction of the resulting acid chloride with 2-aminophenol. The final product is obtained by reducing the resulting intermediate with sodium borohydride. This synthesis method has been optimized to produce high yields of this compound with good purity.
Aplicaciones Científicas De Investigación
7-(3-chlorophenyl)-4-pentanoyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol has been extensively studied for its potential use in treating various neurological disorders, including anxiety, depression, and schizophrenia. It has been found to have a unique mechanism of action that involves binding to the sigma-1 receptor in the brain. This receptor is involved in regulating various neurotransmitter systems, including dopamine, serotonin, and glutamate. By modulating the activity of this receptor, this compound has been found to have significant effects on mood and behavior.
Propiedades
IUPAC Name |
1-[7-(3-chlorophenyl)-9-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3/c1-2-3-7-19(24)22-8-9-25-20-16(13-22)10-15(12-18(20)23)14-5-4-6-17(21)11-14/h4-6,10-12,23H,2-3,7-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJTSDSUVNIAZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCOC2=C(C1)C=C(C=C2O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(methylthio)phenyl]-4-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B5496565.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-2-furamide](/img/structure/B5496566.png)
![2-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-3-thiophenesulfonamide](/img/structure/B5496572.png)

![1-(4-{[4-(4-fluorophenyl)-1,4-diazepan-1-yl]methyl}phenyl)ethanone](/img/structure/B5496594.png)

![N,N,4-trimethyl-3-{2-oxo-2-[(3-pyridin-3-ylpropyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5496611.png)


![6-iodo-3-(3-methoxyphenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5496632.png)
![(4aS*,8aR*)-6-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5496638.png)
![{2-[(4-methylbenzyl)oxy]benzyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5496646.png)
![6-hydroxy-2-[2-(4-methoxy-3-nitrophenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B5496648.png)
![N-[(1R*,2S*)-2-phenylcyclopropyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5496654.png)